molecular formula C8H11NO3 B13353034 Methyl 3-(oxazol-4-yl)butanoate

Methyl 3-(oxazol-4-yl)butanoate

Cat. No.: B13353034
M. Wt: 169.18 g/mol
InChI Key: DYNFGDPRYHYGQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(oxazol-4-yl)butanoate is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(oxazol-4-yl)butanoate typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved safety profiles and higher purity of the final product. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(oxazol-4-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl 3-(oxazol-4-yl)butanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 3-(1,3-oxazol-4-yl)butanoate

InChI

InChI=1S/C8H11NO3/c1-6(3-8(10)11-2)7-4-12-5-9-7/h4-6H,3H2,1-2H3

InChI Key

DYNFGDPRYHYGQX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=COC=N1

Origin of Product

United States

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